molecular formula C11H20O2 B1197864 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 943-28-2

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No.: B1197864
CAS No.: 943-28-2
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Description

trans-4-tert-Butylcyclohexanecarboxylic acid: is a monocarboxylic acid that is cyclohexanecarboxylic acid substituted by a tert-butyl group at position 4 in the trans configuration. It is a white to almost white powder or crystal with a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-tert-Butylcyclohexanecarboxylic acid involves the hydrogenation of 4-tert-butylbenzoic acid. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or alcohols.

    Reduction: Cyclohexyl derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-4-tert-Butylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-tert-Butylbenzoic acid
  • Cyclohexanecarboxylic acid
  • 4-tert-Butylcyclohexanol

Comparison:

Biological Activity

trans-4-tert-Butylcyclohexanecarboxylic acid (CAS number 943-29-3) is an organic compound characterized by a cyclohexane ring with a tert-butyl group at the fourth carbon and a carboxylic acid group at the first carbon. Its molecular formula is C₁₁H₂₀O₂, and it has garnered attention in various fields, particularly in biological research due to its unique structural properties.

Chemical Structure

The compound features:

  • Molecular Formula : C₁₁H₂₀O₂
  • Molecular Weight : 184.28 g/mol
  • Functional Groups : Carboxylic acid and tert-butyl group

Synthesis Methods

The primary synthesis route involves the hydrogenation of 4-tert-butylbenzoic acid using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated temperatures and pressures. This reaction can be summarized as follows:

4 tert Butylbenzoic acid+H2Pd Ctrans 4 tert Butylcyclohexanecarboxylic acid\text{4 tert Butylbenzoic acid}+\text{H}_2\xrightarrow{\text{Pd C}}\text{trans 4 tert Butylcyclohexanecarboxylic acid}

Reaction Mechanisms

The compound can undergo various reactions:

  • Oxidation : Converts to ketones or alcohols using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to form cyclohexane derivatives.
  • Substitution : The carboxylic acid group can be substituted with other functional groups.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, while the bulky tert-butyl group affects binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound, particularly in drug design. It has been investigated for its role as a ligand in various biological pathways, including:

  • Modulation of neurotransmitter receptors.
  • Potential anti-inflammatory effects.
  • Influence on metabolic pathways.

Case Studies and Research Findings

  • Neurotransmitter Receptor Modulation : Studies have shown that derivatives of this compound exhibit selective activity on nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. This selectivity may aid in developing treatments for neurological disorders .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Metabolic Pathway Influence : Research has indicated that structural modifications of this compound can lead to variations in metabolic activity, highlighting its utility in pharmacological research aimed at metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
4-tert-Butylbenzoic AcidAromatic structure with a tert-butyl groupLimited receptor interaction
Cyclohexanecarboxylic AcidSimpler cyclohexane derivativeLess potent biological activity
trans-4-tert-ButylcyclohexanolHydroxyl instead of carboxylic acidDifferent mechanism of action

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name trans-4-tert-Butylcyclohexanecarboxylic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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